molecular formula C16H21N3O2 B13948546 1H-Pyrazole-3-carboxamide, 5-butoxy-N-ethyl-1-phenyl- CAS No. 55228-46-1

1H-Pyrazole-3-carboxamide, 5-butoxy-N-ethyl-1-phenyl-

Cat. No.: B13948546
CAS No.: 55228-46-1
M. Wt: 287.36 g/mol
InChI Key: KPTRQZWZURDPJL-UHFFFAOYSA-N
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Description

5-Butoxy-N-ethyl-1-phenyl-1H-pyrazole-3-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, a phenyl group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-N-ethyl-1-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones, leading to the formation of pyrazole derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-N-ethyl-1-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). Reaction conditions can vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Butoxy-N-ethyl-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Butoxy-N-ethyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-pyrazole-3-carboxamide: A related compound with similar structural features but different substituents.

    5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with a similar core structure but different functional groups.

Uniqueness

5-Butoxy-N-ethyl-1-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

55228-46-1

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

5-butoxy-N-ethyl-1-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C16H21N3O2/c1-3-5-11-21-15-12-14(16(20)17-4-2)18-19(15)13-9-7-6-8-10-13/h6-10,12H,3-5,11H2,1-2H3,(H,17,20)

InChI Key

KPTRQZWZURDPJL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NCC

Origin of Product

United States

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